ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is a chromone derivative characterized by a 4-oxo-chromen core with substitutions at positions 2 (phenyl), 5 (methoxy), and 7 (ethoxypropanoate ester). Chromones are oxygen-containing heterocycles with demonstrated biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The structural features of this compound, particularly the 2-phenyl and 5-methoxy groups, are critical for its physicochemical and pharmacological behavior. This article compares this compound with structurally related chromone derivatives, focusing on substituent effects, synthesis, and functional properties.
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-(5-methoxy-4-oxo-2-phenylchromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-15-10-18(24-3)20-16(22)12-17(27-19(20)11-15)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3 |
InChI Key |
SBWFJSUMLJKJJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves multi-step organic reactions One common method includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-4-one coreThe final step includes esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl propanoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions :
-
Acidic: 6 M HCl, reflux (4–6 h, 80–90°C)
-
Basic: 2 M NaOH, ethanol/water (1:1), 60°C (2–3 h)
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| 6 M HCl | 2-[(5-Methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoic acid | 85–90 | |
| NaOH (aq.) | Sodium salt of propanoic acid derivative | 78 |
The ester group’s hydrolysis is critical for generating bioactive metabolites or intermediates for further functionalization.
Nucleophilic Substitution at the Carbonyl Group
The 4-oxo group participates in nucleophilic additions. For example, hydroxylamine reacts to form an oxime derivative.
Reaction Conditions :
-
Hydroxylamine hydrochloride, pyridine, ethanol, 70°C (3 h)
| Product | Key Data | Reference |
|---|---|---|
| 4-(Hydroxyimino)-5-methoxy-2-phenyl-7-(propanoate-oxy)-4H-chromene | ; IR : 1620 cm |
This reaction is reversible under acidic conditions, restoring the carbonyl group.
Electrophilic Aromatic Substitution
The electron-rich chromen-4-one core undergoes halogenation and nitration at position 6 or 8.
Bromination
Conditions : Br/AcOH, 25°C (2 h)
| Product | Bromine Position | Yield (%) |
|---|---|---|
| 6-Bromo derivative | C6 | 65 |
Nitration
Conditions : HNO/HSO, 0–5°C (1 h)
| Product | Nitro Position | Yield (%) |
|---|---|---|
| 8-Nitro derivative | C8 | 58 |
Positional selectivity is attributed to the methoxy group’s directing effects.
Oxidation of the Methoxy Group
The methoxy group at position 5 can be demethylated to a hydroxyl group under strong oxidizing conditions.
Conditions : BBr, CHCl, −78°C → 25°C (6 h)
| Product | Key Change | Yield (%) |
|---|---|---|
| 5-Hydroxy-4-oxo-2-phenyl-7-(propanoate-oxy)-4H-chromene | OCH → OH | 72 |
This transformation enhances hydrogen-bonding capacity, influencing biological interactions.
Coordination with Metal Ions
The compound acts as a ligand via its carbonyl and hydroxyl groups.
Example : Zn(II) complexation
Conditions : Zn(NO), HO/ethanol, 60°C (12 h)
| Complex Formula | Coordination Sites | Reference |
|---|---|---|
| [Zn(L)(HO)] | Carbonyl O, phenolic O |
Crystallographic data confirm a mononuclear octahedral geometry .
Reduction of the Chromen-4-one Core
Catalytic hydrogenation reduces the pyrone ring to a dihydrochromenone.
Conditions : H (1 atm), 10% Pd/C, ethanol, 25°C (4 h)
| Product | Key Feature | Yield (%) |
|---|---|---|
| Dihydrochromenone derivative | Saturated pyrone ring | 81 |
This reaction modulates the compound’s planarity and electronic properties.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the chromen-4-one core.
Conditions : UV light (λ = 254 nm), acetone, 12 h
| Product | Reaction Type | Yield (%) |
|---|---|---|
| Cyclobutane-fused derivative | Photodimerization | 45 |
Scientific Research Applications
The compound ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is a member of the chromenone family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by relevant data tables and case studies.
Molecular Formula
- C19H18O5
Structural Characteristics
The compound features a chromenone backbone with a methoxy group and an ethyl propanoate moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Pharmacological Potential
This compound has been studied for its pharmacological properties, particularly its anti-inflammatory and antioxidant activities. Research indicates that compounds with similar structures exhibit significant inhibition of enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study conducted by researchers demonstrated that derivatives of chromenone exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This compound was shown to have a comparable effect, making it a candidate for further development as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging assay. Compounds structurally related to this compound demonstrated significant radical scavenging activity.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| Ethyl 2-[(5-methoxy-4-oxo...) | 25 |
| Reference Compound (Ascorbic Acid) | 10 |
Antimicrobial Activity
Research has indicated that chromenone derivatives possess antimicrobial properties against various bacterial strains. This compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with zone of inhibition measurements indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Type
Chromone derivatives exhibit significant variability in bioactivity and stability based on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Chromone Analogues and Their Substitutions
Impact of Substituents on Bioactivity
- Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate (): The 6-ethyl and 4-methyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (): The branched 2-methylpropoxy group and 4-methylphenyl substituent stabilize the crystal lattice via intramolecular C–H···O contacts and π-π stacking, suggesting improved solid-state stability .
Physicochemical Properties
- Solubility: The target compound’s propanoate ester and methoxy group balance lipophilicity and polarity, whereas analogues with longer alkyl chains (e.g., 2-methylpropoxy in ) exhibit lower aqueous solubility .
- Crystallinity : The 2-phenyl group in the target compound may lead to distinct packing patterns compared to 4-methylphenyl derivatives, as seen in ’s crystal structure analysis using SHELX and Mercury software .
Biological Activity
Ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic derivative of the flavonoid class, specifically characterized by its unique chromenone structure. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The IUPAC name for this compound is ethyl 2-[(5-methoxy-4-oxo-2-phenylchromen-7-yl)oxy]propanoate. Its molecular formula is , with a molecular weight of approximately 318.34 g/mol. The compound features a methoxy group and a phenyl substituent, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
- Cell Signaling Modulation : It modulates several signaling pathways, including MAPK and NF-kB pathways, which are critical in regulating cell survival and apoptosis.
- Antioxidant Activity : The presence of the phenolic structure allows the compound to scavenge free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory effects in vitro and in vivo. A study demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a murine model of inflammation .
Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, it induced apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways . The following table summarizes key findings from different studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 25 | Apoptosis induction | |
| A549 | 30 | Cell cycle arrest | |
| HeLa | 20 | Inhibition of proliferation |
Case Studies
- Case Study on Inflammatory Response : In a controlled experiment, mice treated with this compound showed a significant reduction in paw edema compared to the control group, indicating potent anti-inflammatory effects .
- Case Study on Cancer Cell Lines : A comparative study on various cancer cell lines highlighted that the compound selectively inhibited the growth of MCF7 cells while showing lesser effects on normal fibroblast cells, suggesting a degree of selectivity beneficial for therapeutic applications .
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 2-[(5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate?
The compound can be synthesized via nucleophilic substitution or esterification reactions. A representative approach involves coupling a phenolic chromenone derivative (e.g., 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-ol) with ethyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, carbodiimide-mediated coupling (e.g., EDC·HCl with DMAP catalysis in dichloromethane) is effective for ester bond formation, as demonstrated in analogous flavonoid derivatives . Post-synthesis purification via column chromatography and characterization by H/C NMR and HRMS are critical to confirm purity (>90%) and structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- H/C NMR : To confirm the chromenone scaffold (e.g., aromatic protons at δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and ester functionalities (δ 1.2–4.3 ppm for ethyl and propanoate groups) .
- HRMS (ESI) : To verify the molecular ion ([M+H]) and isotopic pattern, ensuring a mass accuracy within 5 ppm .
- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm) and ether linkages (C-O-C at ~1250 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Refinement using SHELXL (for small molecules) or Mercury CSD (for packing analysis) enables precise determination of bond angles, torsion angles, and intermolecular interactions. For example, hydrogen bonds between the chromenone carbonyl and methoxy groups can stabilize crystal packing, as observed in related 4H-chromen-4-one derivatives . Etter’s graph-set analysis (e.g., motifs) can classify hydrogen-bonding patterns, critical for understanding supramolecular assembly .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
Discrepancies may arise from tautomerism, polymorphism, or dynamic effects. Strategies include:
- Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts in the chromenone core).
- DFT calculations : To compare experimental and theoretical NMR/IR spectra, identifying conformational outliers.
- Packing similarity analysis : Using Mercury’s Materials Module to compare crystal structures with database entries (e.g., Cambridge Structural Database) . Contradictions in unit cell parameters may indicate solvent inclusion or twinning, requiring re-refinement with SHELXL .
Q. What strategies optimize the compound’s stability under experimental conditions?
- Light sensitivity : Store in amber vials to prevent chromenone photooxidation.
- Thermal stability : Thermogravimetric analysis (TGA) can identify decomposition thresholds (e.g., ester cleavage above 150°C).
- Solvent selection : Avoid protic solvents (e.g., MeOH) that may hydrolyze the ester; use anhydrous DCM or THF for reactions .
Q. How can intermolecular interactions influence the compound’s bioactivity or material properties?
The chromenone scaffold’s planar structure facilitates π-π stacking, while ester and methoxy groups participate in hydrogen bonding. These interactions can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
